(R)-1-(Thiazol-4-yl)propan-1-amine

Description

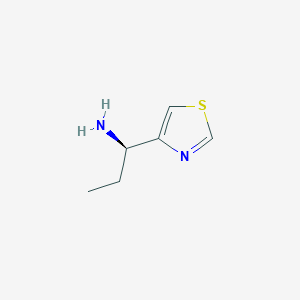

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(1R)-1-(1,3-thiazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C6H10N2S/c1-2-5(7)6-3-9-4-8-6/h3-5H,2,7H2,1H3/t5-/m1/s1 |

InChI Key |

MXRDASZDVHAKBF-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](C1=CSC=N1)N |

Canonical SMILES |

CCC(C1=CSC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure R 1 Thiazol 4 Yl Propan 1 Amine

De Novo Enantioselective Synthesis Strategies

Chiral Auxiliary-Mediated Synthesis

One of the most reliable strategies for asymmetric synthesis involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. This auxiliary guides the stereochemical outcome of a subsequent reaction before being removed.

The use of chiral auxiliaries provides a powerful method for the synthesis of chiral amines. researchgate.net A prominent and highly efficient approach employs N-sulfinylamines, such as Ellman's chiral tert-butanesulfinamide reagent. osi.lv In this methodology, the prochiral ketone, 1-(thiazol-4-yl)propan-1-one, is first condensed with (R)-tert-butanesulfinamide to form an N-sulfinyl-ketimine. The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent (e.g., from sodium borohydride) to the C=N double bond. This addition occurs preferentially from one face of the imine, leading to the formation of the desired diastereomer of the N-sulfinyl-protected amine with high selectivity.

The stereochemical outcome is dictated by the conformation of the sulfinyl-imine intermediate, which is believed to form a six-membered ring chelate with the reducing agent, forcing the hydride to attack from the less sterically hindered face. The versatility of this method allows for the synthesis of a wide array of chiral amines with excellent stereocontrol. osi.lv

Table 1: Representative Diastereoselective Synthesis via Chiral Auxiliary This table is a representative example based on established methodologies for similar substrates.

| Starting Ketone | Chiral Auxiliary | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|

A crucial step in any chiral auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary to yield the target primary amine. For N-tert-butanesulfinyl amines, this is typically accomplished under mild acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or isopropanol, readily cleaves the S-N bond to afford the hydrochloride salt of the desired (R)-1-(thiazol-4-yl)propan-1-amine.

Biocatalytic Approaches to Enantiopure Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiopure amines. consensus.app Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional levels of stereoselectivity.

The direct synthesis of chiral primary amines from prochiral ketones using ammonia (B1221849) can be achieved through enzymatic reductive amination. This transformation is catalyzed by enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs). nih.gov These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH, as the hydride source for the reduction of an imine intermediate formed in situ from the ketone and ammonia. nih.gov

Recent research has identified fungal reductive aminases, for example from Neosartorya species, that show a superior ability to use ammonia as the amine donor, making them particularly valuable for the synthesis of primary amines. nih.gov This one-step process is highly atom-economical and can achieve excellent conversions and enantiomeric excesses.

Table 2: Potential Biocatalytic Reductive Amination This table illustrates a potential enzymatic route based on the known activity of RedAm enzymes.

| Substrate | Enzyme Type | Amine Donor | Cofactor | Product | Enantiomeric Excess (ee) |

|---|

Beyond reductive amination, other enzyme-catalyzed asymmetric transformations can be employed. Transaminases (TAs), or aminotransferases, are a key class of enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. By selecting a stereocomplementary (R)-selective transaminase, 1-(thiazol-4-yl)propan-1-one can be converted directly into this compound with very high enantiopurity.

Another biocatalytic strategy is the kinetic resolution of the racemic amine. In this approach, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For instance, a lipase could selectively acylate (S)-1-(thiazol-4-yl)propan-1-amine, allowing for the separation and recovery of the unreacted this compound. This method is most effective when the enzyme exhibits high enantioselectivity, leading to a high enantiomeric excess of the remaining amine at around 50% conversion.

Chiral Resolution Techniques for Racemic 1-(Thiazol-4-yl)propan-1-amine

Classical resolution is a widely used industrial method for separating enantiomers. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. rsc.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. rsc.org

For the resolution of racemic 1-(thiazol-4-yl)propan-1-amine, a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid can be used as the resolving agent. The reaction of the racemic amine with the chiral acid in a suitable solvent leads to the formation of two diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. Due to differences in their crystal lattice energies, one of the diastereomeric salts will typically be less soluble and will crystallize out of the solution first. After separation by filtration, the desired enantiomerically pure amine can be liberated from the salt by treatment with a base. The other diastereomer can also be recovered from the mother liquor, and the unwanted enantiomer can potentially be racemized and recycled. rsc.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Separated Form |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Diastereomeric Salt |

| (-)-Mandelic Acid | Chiral Acid | Diastereomeric Salt |

| (+)-Camphorsulfonic Acid | Chiral Acid | Diastereomeric Salt |

Chemical Resolution via Diastereomeric Salt Formation

A cornerstone of chiral separation, chemical resolution through the formation of diastereomeric salts, remains a widely practiced and effective method for isolating enantiomers from a racemic mixture. tudelft.nlwikipedia.org This technique hinges on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. tudelft.nlnih.gov

Selection of Chiral Resolving Acids (e.g., Tartaric Acid Derivatives, Mandelic Acid)

The choice of the chiral resolving agent is a critical parameter for the successful separation of enantiomers. For a basic compound like 1-(thiazol-4-yl)propan-1-amine, a variety of chiral acids are available. Commonly employed resolving agents include derivatives of tartaric acid and mandelic acid. tudelft.nl The selection process is often empirical, and the ideal resolving agent will form a stable, well-defined crystalline salt with one of the amine's enantiomers, leading to a significant difference in solubility between the two diastereomeric salts. wikipedia.org For instance, (R,R)-tartaric acid or (S)-mandelic acid would be prime candidates for the resolution of racemic 1-(thiazol-4-yl)propan-1-amine. tudelft.nlrsc.org

A hypothetical screening of chiral resolving acids for the resolution of racemic 1-(thiazol-4-yl)propan-1-amine might yield results similar to those in the table below.

Table 1: Hypothetical Screening of Chiral Resolving Acids

| Resolving Acid | Solvent | Diastereomeric Salt Formed | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (R,R)-Tartaric Acid | Methanol | (R)-amine-(R,R)-tartrate | 45 | 92 |

| (S,S)-Tartaric Acid | Ethanol | (S)-amine-(S,S)-tartrate | 42 | 88 |

| (S)-Mandelic Acid | Isopropanol | (R)-amine-(S)-mandelate | 48 | 95 |

| (R)-Mandelic Acid | Acetone | (S)-amine-(R)-mandelate | 46 | 93 |

Crystallization and Recrystallization Optimization

Once a suitable resolving agent has been identified, the optimization of the crystallization process is paramount to achieving high enantiomeric purity. This involves a systematic variation of parameters such as solvent, temperature, concentration, and cooling rate. The goal is to maximize the precipitation of the less soluble diastereomeric salt while keeping the more soluble one in the mother liquor. nih.gov

Multiple recrystallizations of the obtained diastereomeric salt are often necessary to enhance the enantiomeric excess of the desired amine. Each recrystallization step further purifies the salt, leading to a higher enantiomeric purity of the final product. The progress of the resolution is typically monitored by measuring the optical rotation of the mother liquor or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the amine recovered from the salt.

Regeneration of Enantiopure Amine from Diastereomeric Salts

Following the successful separation of the diastereomeric salts, the final step is the regeneration of the enantiopure amine. This is typically achieved by treating the purified diastereomeric salt with a base, such as sodium hydroxide (B78521) or ammonia. nih.gov This treatment neutralizes the chiral resolving acid, liberating the free amine, which can then be extracted with an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer and recycled, adding to the economic viability of this method.

Kinetic Resolution Strategies

Kinetic resolution is another powerful technique for the separation of enantiomers, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Lipase-Catalyzed Kinetic Resolution (e.g., Amidation, Transamidation)

Enzymes, particularly lipases, are widely used as catalysts in kinetic resolutions due to their high enantioselectivity and mild reaction conditions. nih.gov In the case of a racemic amine, a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. This process can be achieved through amidation or transamidation reactions. google.com

For the kinetic resolution of racemic 1-(thiazol-4-yl)propan-1-amine, a suitable acyl donor, such as an ester, would be used in the presence of a lipase like Candida antarctica lipase B (CALB). The lipase would selectively catalyze the acylation of one enantiomer, for instance, the (S)-enantiomer, to form an amide. The unreacted (R)-enantiomer can then be separated from the newly formed amide.

Table 2: Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-1-(Thiazol-4-yl)propan-1-amine

| Lipase Source | Acyl Donor | Solvent | Unreacted Amine Enantiomer | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Ethyl acetate | Toluene | This compound | 50 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | This compound | 48 | 97 |

| Burkholderia cepacia Lipase | Vinyl acetate | Tetrahydrofuran | This compound | 49 | 98 |

Other Chemoenzymatic Kinetic Resolution Methods

Beyond lipases, other enzymes can also be employed for the kinetic resolution of amines. For example, amine oxidases can selectively oxidize one enantiomer of a racemic amine to an imine, which can then be easily separated from the unreacted amine enantiomer. While specific examples for 1-(thiazol-4-yl)propan-1-amine are not documented, the general principle remains a viable strategy for its enantiomeric resolution. These chemoenzymatic methods offer the advantage of high selectivity under environmentally benign conditions.

Stereochemical Characterization and Enantiomeric Purity Assessment

Determination of Enantiomeric Excess (ee) and Enantiomeric Purity (ep)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Enantiomeric purity (ep) is conceptually similar and often used interchangeably. The accurate determination of these values relies on analytical techniques capable of distinguishing between enantiomers. researchgate.netnih.gov This is typically achieved by converting the enantiomeric pair into diastereomers, which have different physical properties and can be distinguished by chromatography or spectroscopy. researchgate.netnih.gov

Chromatographic techniques are powerful tools for separating enantiomers and quantifying their relative amounts. researchgate.net The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral environment, most commonly a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method for the separation of enantiomers. researchgate.net These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. Enantiomers passing through the column form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation.

For a primary amine like (R)-1-(Thiazol-4-yl)propan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. researchgate.netnih.gov

Table 1: Representative CSP-HPLC Method for Enantiomeric Purity Analysis This table presents a hypothetical but typical set of conditions for the chiral separation of a primary amine like 1-(Thiazol-4-yl)propan-1-amine.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Chiral Gas Chromatography (CGC) is another valuable technique for enantiomeric separation. gcms.cz In CGC, the stationary phase within the capillary column is chiral. Modified cyclodextrins are commonly used as chiral selectors in these stationary phases. gcms.czresearchgate.net

Due to the polarity and potential for peak tailing of primary amines, it is often necessary to derivatize the amine before analysis. A common derivatization reaction is acylation, for example, with trifluoroacetic anhydride, to form a less polar and more volatile amide. This derivative is then injected into the gas chromatograph. The two diastereomeric derivatives interact differently with the chiral stationary phase, enabling their separation. gcms.cz

Table 2: Illustrative Chiral GC Method for Enantiomeric Purity Analysis This table outlines hypothetical conditions for analyzing the trifluoroacetyl derivative of 1-(Thiazol-4-yl)propan-1-amine.

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Column | Rt-βDEXsm (Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Hypothetical Retention Time (S)-derivative | 12.1 min |

| Hypothetical Retention Time (R)-derivative | 12.5 min |

NMR spectroscopy is a powerful tool for determining enantiomeric excess. researchgate.net Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral auxiliary must be introduced to induce spectral differentiation. nih.gov

The use of Chiral Solvating Agents (CSAs) is a direct and non-destructive NMR method. nih.gov A CSA is an enantiomerically pure compound that forms rapid, reversible diastereomeric complexes (solvates) with the analyte enantiomers in the NMR tube. nih.gov These transient diastereomeric complexes have distinct chemical shifts. As a result, protons in the (R)- and (S)-enantiomers of the analyte that were chemically equivalent (isochronous) become non-equivalent (diastereotopic) and appear as separate signals in the spectrum.

For an amine like this compound, enantiomerically pure acids, such as (R)- or (S)-mandelic acid or its derivatives, can serve as effective CSAs. nih.gov The enantiomeric excess can be determined by integrating the corresponding separated signals.

Table 3: Hypothetical ¹H-NMR Data Using a Chiral Solvating Agent This table illustrates the expected splitting of a proton signal in a racemic sample of 1-(Thiazol-4-yl)propan-1-amine upon addition of a CSA.

| Analyte Proton | Original Shift (δ, ppm) | Shift with (S)-Mandelic Acid (δ, ppm) | Δδ (ppm) |

| Methine (CH-NH₂) | 4.10 (quartet) | (R)-enantiomer: 4.08 (S)-enantiomer: 4.12 | 0.04 |

An alternative NMR method involves the covalent reaction of the chiral analyte with a Chiral Derivatizing Agent (CDA) to form stable diastereomers. nih.gov These diastereomers can then be analyzed by standard NMR. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a widely used CDA for determining the absolute configuration and enantiomeric purity of alcohols and amines. nih.govresearchgate.net

The amine this compound would be reacted with an enantiomerically pure form of Mosher's acid chloride, for instance, (R)-MTPA-Cl, to produce a stable (R,R)-Mosher's amide. A separate reaction with (S)-MTPA-Cl would produce the (R,S)-diastereomer. In a racemic sample of the amine, reaction with a single enantiomer of MTPA-Cl produces a mixture of two diastereomers. Because these diastereomers have different spatial arrangements, their corresponding protons will exhibit different chemical shifts in the ¹H NMR spectrum. illinois.edu The integration of these distinct signals allows for a precise calculation of the enantiomeric excess. researchgate.net The analysis is often aided by ¹⁹F NMR, as the single trifluoromethyl group provides a clear signal for each diastereomer. nih.gov

Table 4: Hypothetical ¹H-NMR Chemical Shift Data for Mosher's Amide Diastereomers This table shows representative chemical shifts for protons adjacent to the stereocenter in the diastereomeric amides formed from racemic 1-(Thiazol-4-yl)propan-1-amine and (S)-MTPA-Cl.

| Proton Group | (R,S)-Diastereomer (δ, ppm) | (S,S)-Diastereomer (δ, ppm) |

| Methine (CH-NH) | 4.95 | 5.05 |

| Ethyl (CH₂) | 1.80 | 1.72 |

| Methyl (CH₃) | 0.90 | 0.98 |

Applications of R 1 Thiazol 4 Yl Propan 1 Amine in Asymmetric Catalysis

As an Organocatalyst or Organocatalyst Component

Development of Organocatalytic Systems based on (R)-1-(Thiazol-4-yl)propan-1-amineThere is no research available on the development or application of organocatalysts that feature the (R)-1-(Thiazol-4-yl)propan-1-amine structure.

Lack of Specific Research Findings for this compound in Asymmetric Catalysis and Chiral Resolution

Despite a comprehensive search of scientific literature, there is a notable absence of specific research data and detailed findings concerning the application of This compound in the fields of asymmetric catalysis and as a chiral resolving agent for carboxylic acids and alcohols. The requested detailed analysis, including its role in asymmetric proton transfer catalysis, enamine or iminium catalysis, and specific examples of its use in resolving racemic compounds, could not be substantiated with available scientific publications.

The principles of asymmetric catalysis often involve chiral amines as organocatalysts. For instance, primary and secondary amines can react with carbonyl compounds to form transient chiral enamines or iminium ions. nobelprize.orgnih.govmasterorganicchemistry.comlibretexts.org These intermediates then guide the stereoselective formation of products. nobelprize.orgnih.gov Specifically, iminium catalysis lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated carbonyls, enhancing their electrophilicity for nucleophilic attack, while enamine catalysis raises the HOMO (Highest Occupied Molecular Orbital) of a carbonyl compound, turning it into a potent nucleophile. nih.govmasterorganicchemistry.com While these are established mechanisms, and various chiral amines have been successfully employed, no specific studies detailing the use of This compound in these catalytic cycles were identified.

Similarly, the resolution of racemic mixtures is a fundamental process in stereochemistry. libretexts.orglibretexts.org Chiral amines are commonly used as resolving agents for racemic carboxylic acids, forming diastereomeric salts with different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.orgrsc.org Likewise, chiral amines can be used to resolve racemic alcohols after converting the alcohols into diastereomeric esters. libretexts.org While this is a well-established technique and numerous chiral amines have been documented as effective resolving agents, there is no specific literature providing examples, data, or research findings on the application of This compound for the resolution of any particular racemic carboxylic acids or alcohols.

While the thiazole (B1198619) moiety is a component of various biologically active and chemically significant molecules mdpi.comsciencescholar.uspurkh.com, and related thiazole-containing compounds have been studied in the context of asymmetric synthesis nih.govnih.gov, the specific compound of interest, This compound , does not appear to be a widely researched or reported agent for the applications outlined in the user's request. Therefore, the creation of detailed research findings and data tables for its role in asymmetric catalysis and chiral resolution is not possible based on the currently available scientific literature.

Role of R 1 Thiazol 4 Yl Propan 1 Amine As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Stereoselective Construction of Quaternary Stereocenters

While direct information on the use of (R)-1-(Thiazol-4-yl)propan-1-amine for constructing quaternary stereocenters is limited in the provided search results, the broader context of chiral building blocks suggests its potential in such applications. The synthesis of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. Chiral auxiliaries or catalysts derived from chiral amines are often employed to direct the stereochemical outcome of reactions that form these centers. It is conceivable that this compound could be utilized as a chiral ligand for a metal catalyst or as a chiral auxiliary. In such a role, it would control the facial selectivity of a nucleophilic or electrophilic attack on a prochiral substrate, leading to the formation of a quaternary stereocenter with high enantiomeric excess.

Introduction of Chiral Centers into Nitrogen-Containing Heterocycles

The synthesis of enantiomerically pure nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.govresearchgate.net this compound serves as a direct source of chirality for the synthesis of these heterocycles. For instance, it can be incorporated into larger heterocyclic systems through reactions involving its primary amine functionality. This could involve cyclization reactions where the amine participates in ring formation, thereby installing a chiral center at the point of attachment. The thiazole (B1198619) moiety itself can also be a key component of the final heterocyclic scaffold, leading to the creation of novel, complex, and chirally defined molecules. The development of synthetic methods that efficiently link multiple heterocyclic rings, including those containing nitrogen and sulfur, underscores the importance of versatile building blocks like this compound. nih.gov

Precursor for the Synthesis of Advanced Chiral Synthons

This compound is a valuable precursor for the synthesis of more complex chiral synthons. nih.gov Its primary amine group can be readily modified to introduce other functionalities, allowing for its elaboration into a variety of advanced building blocks. For example, the amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups. These modifications can be followed by further transformations on the thiazole ring or the propyl side chain to generate highly functionalized and stereochemically defined molecules. These advanced synthons can then be used in the later stages of a total synthesis of a complex natural product or a drug candidate. The ability to create diverse and complex molecules from readily available starting materials is a cornerstone of modern organic synthesis. beilstein-journals.org

Integration into Thiazole-Containing Scaffolds with Chiral Features

The thiazole ring is a privileged structure in medicinal chemistry and is found in a wide array of natural products with potent biological activities. nih.govresearchgate.net this compound provides a direct route to incorporate a chiral element into thiazole-containing scaffolds. This is particularly important in the synthesis of peptide-derived natural products, where thiazole and thiazoline (B8809763) heterocycles are common motifs. nih.govresearchgate.net The amine can be coupled with carboxylic acids, including amino acids, to form amide bonds, effectively integrating the chiral thiazole-containing unit into a larger peptide or peptidomimetic framework. This approach allows for the systematic variation of the stereochemistry at a specific position within the molecule, which is crucial for structure-activity relationship (SAR) studies. The synthesis of thiazole-containing oligopeptides as potential DNA minor groove binding agents illustrates the strategic incorporation of thiazole units into larger molecular frameworks. clockss.org

| Example Reaction | Description | Significance |

| Amide bond formation | The primary amine of this compound reacts with a carboxylic acid to form an amide. | A fundamental reaction for integrating the chiral building block into peptides and other complex molecules. |

| Cyclization reactions | The amine group participates in intramolecular reactions to form new heterocyclic rings. | Creates complex, polycyclic systems with defined stereochemistry. |

| Nucleophilic addition | The amine can act as a nucleophile in various addition reactions. | Allows for the formation of new carbon-nitrogen bonds and the introduction of the chiral moiety into a variety of substrates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.